![molecular formula C12H21N B2365386 2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine CAS No. 1053071-17-2](/img/structure/B2365386.png)
2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine is a chemical compound with the molecular formula C12H21N and a molecular weight of 179.31 g/mol It is characterized by the presence of a bicyclo[221]heptane ring system attached to a pyrrolidine ring via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with pyrrolidine under specific conditions. One common method involves the use of a Grignard reagent derived from bicyclo[2.2.1]heptane, which is then reacted with pyrrolidine in the presence of a suitable catalyst . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .
科学研究应用
2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials, including polymers and advanced composites.
作用机制
The mechanism of action of 2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[2.2.1]heptane ring system provides a rigid framework that can influence the binding affinity and specificity of the compound. The pyrrolidine ring can participate in hydrogen bonding and other interactions, contributing to the overall activity of the compound .
相似化合物的比较
Similar Compounds
- 2-{Bicyclo[2.2.1]heptan-2-ylmethyl}piperidine
- 2-{Bicyclo[2.2.1]heptan-2-ylmethyl}morpholine
- 2-{Bicyclo[2.2.1]heptan-2-ylmethyl}azetidine
Uniqueness
2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine is unique due to its specific combination of the bicyclo[2.2.1]heptane ring system and the pyrrolidine ring. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged in targeted research and development .
属性
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanylmethyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-2-12(13-5-1)8-11-7-9-3-4-10(11)6-9/h9-13H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNFIOJZHXIOJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2CC3CCC2C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-{[benzyl(methyl)amino]methyl}-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2365303.png)
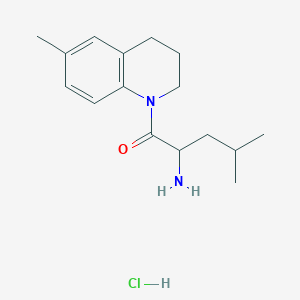
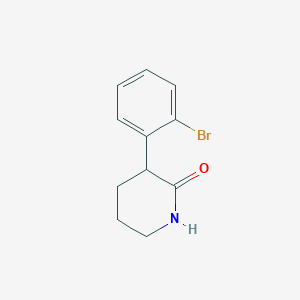
![2-Chlorothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2365306.png)
![N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2365307.png)
![4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2365308.png)
![(E)-5-(4-nitrobenzylidene)-2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2365309.png)
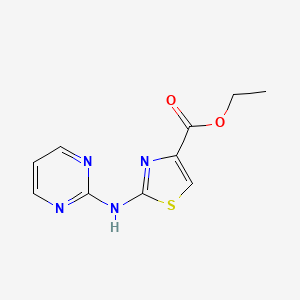
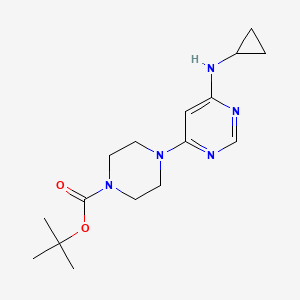
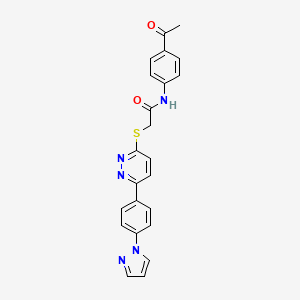
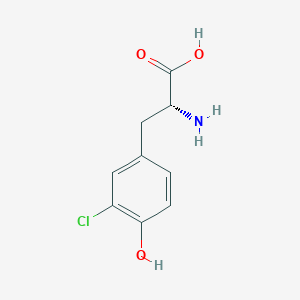
![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2365319.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2365320.png)
![(1-(methylsulfonyl)piperidin-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2365321.png)
